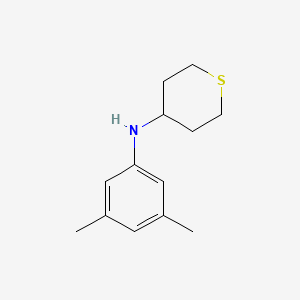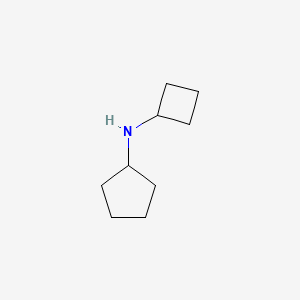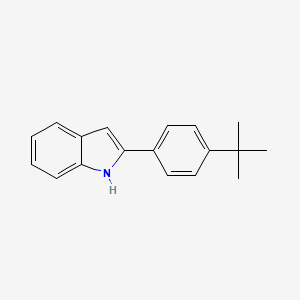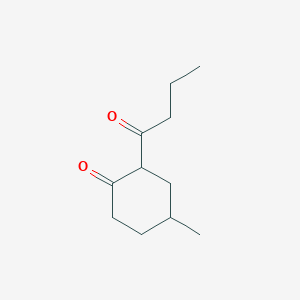
2-Butanoyl-4-methylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanoyl-4-methylcyclohexan-1-one is an organic compound with the molecular formula C11H18O2 It is a ketone derivative of cyclohexane, characterized by the presence of a butanoyl group and a methyl group attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanoyl-4-methylcyclohexan-1-one can be achieved through several methods. One common approach involves the oxidation of menthol to form menthone, which can then be further modified to introduce the butanoyl group. The oxidation of menthol typically uses chromic acid (CrO3) or sodium dichromate (Na2Cr2O7) as oxidizing agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanoyl-4-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Chromic acid (CrO3), sodium dichromate (Na2Cr2O7), and tert-butyl hydroperoxide (TBHP) are commonly used oxidizing agents
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of carboxylic acids or more complex ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanones or other derivatives.
Aplicaciones Científicas De Investigación
2-Butanoyl-4-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 2-Butanoyl-4-methylcyclohexan-1-one involves its interaction with specific molecular targets. As a ketone, it can participate in various biochemical pathways, including those involving enzyme-catalyzed reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes, influencing their activity and function .
Comparación Con Compuestos Similares
2-Butanoyl-4-methylcyclohexan-1-one can be compared with other similar compounds such as:
2-Methylcyclohexanone: A cyclohexanone derivative with a methyl group at position 2.
Menthone: A monoterpene ketone derived from menthol.
Uniqueness
The presence of both a butanoyl group and a methyl group in this compound gives it unique chemical properties, making it distinct from other cyclohexanone derivatives
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C11H18O2 |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
2-butanoyl-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-3-4-10(12)9-7-8(2)5-6-11(9)13/h8-9H,3-7H2,1-2H3 |
Clave InChI |
KMCFTGKYBSWHAK-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1CC(CCC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-hydroxy-3-[(methylamino)methyl]benzene-1-carboximidamide](/img/structure/B15275313.png)
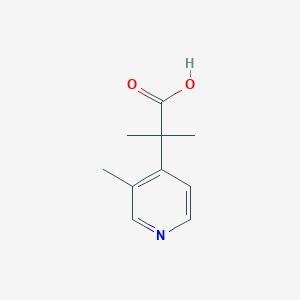

amine](/img/structure/B15275334.png)

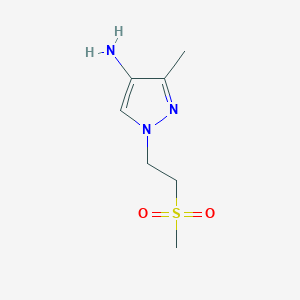
![2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol](/img/structure/B15275345.png)
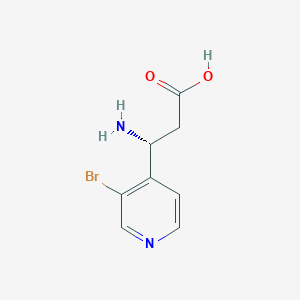
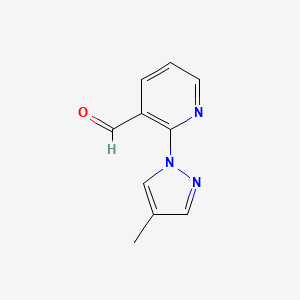
![1-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-2-ol](/img/structure/B15275368.png)
![3-[(Piperidin-4-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B15275389.png)
